molecular formula C24H26N4O4S B308239 1-[3-(BUTYLSULFANYL)-6-(2,3-DIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(BUTYLSULFANYL)-6-(2,3-DIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308239
M. Wt: 466.6 g/mol
InChI Key: BVWOOYDGQZSWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Butylsulfanyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(butylsulfanyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with butylthiol.

    Formation of the benzoxazepine ring: This is typically done through a cyclization reaction involving an ortho-substituted phenol and an appropriate electrophile.

    Final coupling: The final step involves coupling the triazine and benzoxazepine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Butylsulfanyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under hydrogenation conditions to form a dihydrotriazine derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Materials Science: The unique electronic properties of the triazine and benzoxazepine rings could make this compound useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: This compound could be used as a probe to study various biological processes, given its potential to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-[3-(butylsulfanyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Butylsulfanyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is unique due to the specific combination of functional groups and the arrangement of the triazine and benzoxazepine rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-(2,3-dimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H26N4O4S/c1-5-6-14-33-24-25-22-20(26-27-24)16-10-7-8-12-18(16)28(15(2)29)23(32-22)17-11-9-13-19(30-3)21(17)31-4/h7-13,23H,5-6,14H2,1-4H3

InChI Key

BVWOOYDGQZSWNE-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)OC)OC)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)OC)OC)C(=O)C)N=N1

Origin of Product

United States

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